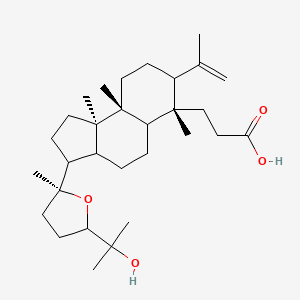
Pentacopper silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacopper silane is a compound that consists of five copper atoms bonded to a silicon atom. This compound is part of the broader class of silanes, which are compounds containing silicon and hydrogen. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them useful in various applications, including surface treatments and as coupling agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacopper silane typically involves the reaction of copper salts with silane compounds under controlled conditions. One common method is the reduction of copper(II) chloride with silane in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of this compound may involve the use of fluidized bed reactors, where silane gas is decomposed onto copper particles suspended in a heated stream of silane and hydrogen. This method allows for the continuous production of the compound with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pentacopper silane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form copper oxides and silicon dioxide.
Reduction: Can be reduced to elemental copper and silicon.
Substitution: Reacts with halogens to form copper halides and silicon halides.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or bromine.
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O) and silicon dioxide (SiO2).
Reduction: Elemental copper (Cu) and silicon (Si).
Substitution: Copper halides (CuCl, CuBr) and silicon halides (SiCl4, SiBr4).
Scientific Research Applications
Pentacopper silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of copper-silicon compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the production of advanced materials, including nanocomposites and electronic components
Mechanism of Action
The mechanism of action of pentacopper silane involves its ability to form strong bonds with both organic and inorganic materials. The silicon atom in the compound can form covalent bonds with various substrates, while the copper atoms can participate in redox reactions. This dual reactivity allows this compound to act as a coupling agent, promoting adhesion between different materials and enhancing the properties of composite materials .
Comparison with Similar Compounds
Similar Compounds
Copper silicide: A compound of copper and silicon used in microelectronics and as a catalyst.
Silicon tetrachloride: A silicon compound used in the production of high-purity silicon and as a reagent in organic synthesis.
Copper(I) chloride: A copper compound used in organic synthesis and as a catalyst.
Uniqueness
Pentacopper silane is unique due to its combination of copper and silicon atoms, which provides it with distinct chemical properties. Unlike other silanes, this compound can participate in both redox and substitution reactions, making it a versatile compound for various applications. Its ability to form strong bonds with both organic and inorganic materials also sets it apart from other similar compounds .
Properties
Molecular Formula |
Cu5H4Si |
|---|---|
Molecular Weight |
349.85 g/mol |
IUPAC Name |
copper;silane |
InChI |
InChI=1S/5Cu.H4Si/h;;;;;1H4 |
InChI Key |
ZTENZVCNQKPSKA-UHFFFAOYSA-N |
Canonical SMILES |
[SiH4].[Cu].[Cu].[Cu].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

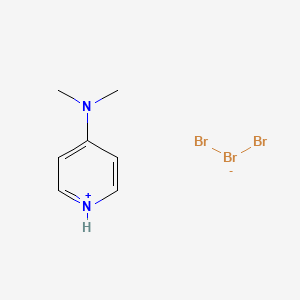
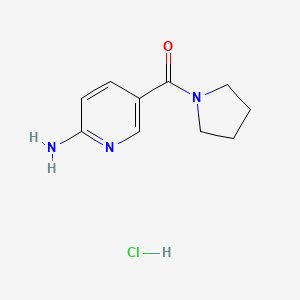
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)

![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
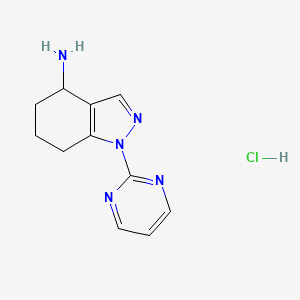
![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)
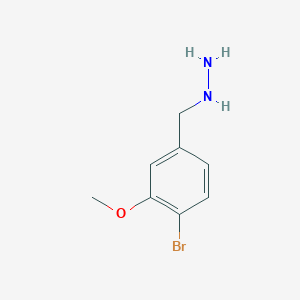
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)
